2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound features a pyridazine core substituted at position 6 with a 4-ethoxyphenyl group. A sulfanyl (-S-) linker connects the pyridazine ring to a 1-(piperidin-1-yl)ethan-1-one moiety. The sulfanyl linker may confer metabolic stability compared to ether or amine linkages .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-24-16-8-6-15(7-9-16)17-10-11-18(21-20-17)25-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTJCIBVHWBJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Structure : The compound features a pyridazine ring, an ethoxyphenyl group, and a piperidinyl moiety, which contribute to its chemical reactivity and biological activity.
Molecular Formula : CHNOS
Molecular Weight : 372.49 g/mol
Organic Chemistry
The compound serves as a building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and reduction reactions. The sulfanyl group can be oxidized to sulfoxides or sulfones, while the nitrophenyl group can undergo reduction to amines.
Research indicates that this compound exhibits potential antimicrobial , anti-inflammatory , and anticancer properties. The interaction of the pyridazine ring with biological targets suggests that it may modulate enzyme activities or receptor functions.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Medicinal Chemistry
Due to its diverse pharmacological activities, the compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its ability to interact with multiple molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or lowering blood pressure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in core heterocycles, substituents, and linker groups:
Key Observations :
- Core Heterocycles: The pyridazine core in the target compound contrasts with triazolo-pyridazine () and thieno-pyrimidine () cores in analogs.
- Substituents : The 4-ethoxyphenyl group in the target compound is less electron-withdrawing than the 4-methylsulfonylphenyl group in ’s analog, which may reduce metabolic oxidation but increase steric bulk .
- Linkers : Sulfanyl (-S-) linkers (target compound, ) are less polar than sulfonamide (-SO₂-NR₂) or ether (-O-) linkers (), affecting solubility and membrane permeability .
Biological Activity
2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound is being explored for various therapeutic applications, including neurodegenerative diseases, inflammation, and microbial infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.47 g/mol. The compound features a piperidine ring and a pyridazinone moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit various enzymes that play roles in pathological processes. For example, it may inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating pathways associated with inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes.
Biological Activity Overview
The following table summarizes key biological activities and findings related to the compound:
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
-
Neurodegenerative Disease Models :
A study focused on the neuroprotective effects of pyridazinone derivatives indicated that compounds similar to this compound can significantly improve cognitive functions in rodent models of Alzheimer's disease by inhibiting AChE activity . -
Antimicrobial Evaluation :
In vitro assays demonstrated that this compound possesses significant antimicrobial activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition. The study highlighted the potential for developing new anti-tubercular agents based on this scaffold . -
Inflammation Studies :
Research evaluating the anti-inflammatory properties showed that the compound effectively reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli, suggesting its utility in treating conditions like arthritis.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance or alter its biological activity:
- Piperidine Ring Modifications : Alterations in the piperidine moiety can influence binding affinity and selectivity towards different enzyme targets.
- Ethoxyphenyl Group Variations : Substituting different groups on the ethoxyphenyl part can lead to enhanced antimicrobial or anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
